molecular formula C6H11NO2 B069839 3,3-Dimethyl-1-nitrobut-1-ene CAS No. 165881-29-8

3,3-Dimethyl-1-nitrobut-1-ene

Cat. No. B069839
CAS RN: 165881-29-8
M. Wt: 129.16 g/mol
InChI Key: MAWMSYJASPQMOC-SNAWJCMRSA-N
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Description

Synthesis Analysis

  • Formation of Zwitterionic Structures : A study by (Kącka‐Zych & Jasiński, 2020) examined the molecular mechanism of the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with 3,3-dimethyl-2-morpholinobutene, confirming the possibility of forming zwitterionic structures.
  • Stepwise Cycloaddition Mechanism : According to (Yu & Houk, 2003), intramolecular ene-like reactions between nitrile oxides and alkenes occur through a stepwise cycloaddition mechanism.

Molecular Structure Analysis

  • Crystal Structure Analysis : (Gowenlock & Mccullough, 1997) determined the solid-state structure of a related compound, providing insights into molecular geometry and bonding.

Chemical Reactions and Properties

  • Ene Reactions and Derivatives : The study by (Quadrelli et al., 2013) revealed that nitrosocarbonyl derivatives undergo ene reactions with 3-methylbut-2-en-1-ol, yielding isoxazolidine adducts.
  • Diastereoselective Synthesis : (Barkov et al., 2012) discussed the diastereoselective synthesis of N-substituted α-trichloromethyl-β-nitroamines from (E)-1,1,1-trichloro-3-nitrobut-2-ene.

Physical Properties Analysis

  • Structural Differences : (Kai et al., 1982) compared structural differences between open-chain and cyclic derivatives, highlighting key physical properties.

Chemical Properties Analysis

  • Enantioselective Reactions : The study by (Itoh & Kanemasa, 2002) focused on the enantioselective Michael additions of nitromethane to nitroolefins.
  • Zwitterionic Nature Exploration : (Jasiński et al., 2016) explored the zwitterionic nature of (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, offering insights into chemical behavior.

Scientific Research Applications

  • Molecular Mechanisms of Reactions :

    • A study explored the molecular mechanism of the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene 1 with 3,3-dimethyl-2-morpholinobutene 2. This research focused on the formation of zwitterionic structures and identified three stages in the reaction, providing insights into the reaction dynamics of similar compounds (Kącka‐Zych & Jasiński, 2020).
  • Synthesis of Organic Compounds :

    • Research on the synthesis of 3-acylfurans from 1,3-dicarbonyl compounds and aliphatic nitro-olefins, including 2-nitrobut-1-ene and 2-nitrobut-2-ene, revealed a KF-catalyzed reaction pathway (Yanami et al., 1979).
  • Spectrometric Behaviour and Decomposition :

    • A study examined the decomposition of 2,3-dimethyl-2,3-dinitrobutane, leading to the formation of 3-methyl-3-nitrobut-1-ene. This research is significant for understanding the spectrometric behavior and decomposition pathways of similar compounds (Munro et al., 1998).
  • Reactions with Enamines :

    • Investigations into the diastereoselective reactions of 1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 2-morpholinoalk-1-enes shed light on the formation of specific organic compounds and their stereochemistry (Korotaev et al., 2011).
  • Side-chain Reactions in Organic Synthesis :

    • Research on the side-chain reactions of 2,4,5-trimethylneopentylbenzene with nitric acid and cerium ammonium nitrate highlighted different pathways for substitutions of arenium ions and cation radicals, contributing to the understanding of organic synthesis processes (Suzuki et al., 1980).

Safety and Hazards

3,3-Dimethyl-1-nitrobut-1-ene is a hazardous chemical. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3,3-dimethyl-1-nitrobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWMSYJASPQMOC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,3-dimethyl-1-nitrobut-1-ene

Synthesis routes and methods

Procedure details

To a cold mixture of 3,3-dimethyl-1-nitro-butan-2-ol (7.35 g, 50.0 mmol), and triethylamine (17.4 mL, 125 mmol) in dichloromethane (70 mL) at −78° C. was added MsCl (4.64 mL, 60 mmol) dropwise; the mixture was stirred for 2 hours at −78° C. to room temperature. Then solvents were removed, the residue was partitioned between EtOAc and diluted HCl aqueous solution, the EtOAc phase was washed with saturated NaCl aqueous solution, then dried over anhydrous sodium sulfate, filtered, concentrated, to give an oil, the title compound (6.2 g); The title product, 1H NMR (200 MHz, CDCl3): δ (ppm)=7.25 (d, 1H, J=13.4 Hz), 6.88 (d, 1H, J=13.4 Hz), 1.16 (s, 9H).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
4.64 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-nitrobut-1-ene
Reactant of Route 2
3,3-Dimethyl-1-nitrobut-1-ene
Reactant of Route 3
3,3-Dimethyl-1-nitrobut-1-ene

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